1-Phenyl-1,2,3,8a-tetrahydronaphthalene
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Overview
Description
1-Phenyl-1,2,3,8a-tetrahydronaphthalene is an organic compound with the molecular formula C16H16. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a phenyl group. This compound is also known by other names such as 1-Phenyltetralin and 1,2,3,4-Tetrahydro-1-phenylnaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-phenylnaphthalene. This process typically involves the use of a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of nickel catalysts is also common in industrial applications due to their cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted ketones or alcohols.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1,2,3,8a-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,8a-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect metabolic processes.
Comparison with Similar Compounds
1-Phenylnaphthalene: A non-hydrogenated derivative with different chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the phenyl substitution, making it less reactive in certain chemical reactions.
Uniqueness: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene is unique due to its partially hydrogenated structure combined with a phenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its non-hydrogenated or fully hydrogenated counterparts .
Properties
CAS No. |
23808-23-3 |
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Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenyl-1,2,3,8a-tetrahydronaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-11,15-16H,6,12H2 |
InChI Key |
WXHZVWWOQHBWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C=CC=CC2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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